molecular formula C17H14O3S B14333786 6-(4-Methylphenyl)naphthalene-2-sulfonic acid CAS No. 98260-22-1

6-(4-Methylphenyl)naphthalene-2-sulfonic acid

Cat. No.: B14333786
CAS No.: 98260-22-1
M. Wt: 298.4 g/mol
InChI Key: ZVZNDLUZBLKCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylphenyl)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. This compound features a naphthalene moiety with a sulfonic acid group at the 2-position and a 4-methylphenyl group at the 6-position. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The subsequent steps involve purification and crystallization to obtain the final product with high purity. The process is optimized for yield and cost-effectiveness, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, naphthols, and substituted naphthalenes. These products are often used as intermediates in the synthesis of dyes and other organic compounds .

Scientific Research Applications

6-(4-Methylphenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. This interaction is often mediated by the sulfonic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and alters its chemical reactivity. This makes it particularly useful in applications where increased hydrophobic interactions are desired, such as in the synthesis of certain dyes and pigments .

Properties

98260-22-1

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

6-(4-methylphenyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14O3S/c1-12-2-4-13(5-3-12)14-6-7-16-11-17(21(18,19)20)9-8-15(16)10-14/h2-11H,1H3,(H,18,19,20)

InChI Key

ZVZNDLUZBLKCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.